Triethoxyfluorosilane

Overview

Description

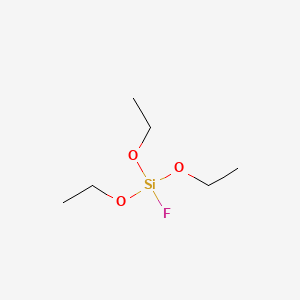

Triethoxyfluorosilane is an organosilicon compound with the chemical formula Si(C₂H₅O)₃F. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. The presence of both ethoxy and fluorine groups in its structure makes it a versatile reagent in chemical synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxyfluorosilane can be synthesized through the reaction of silicon tetrafluoride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product:

SiF4+3C2H5OH→Si(C2H5O)3F+3HF

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silicon tetrafluoride gas and ethanol in a continuous flow reactor. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the ethoxy groups are replaced by other nucleophiles. For example, it can react with water to form silicon dioxide and ethanol.

In the presence of moisture, this compound hydrolyzes to form silicon dioxide and ethanol:Hydrolysis: Si(C2H5O)3F+3H2O→SiO2+3C2H5OH+HF

Common Reagents and Conditions:

Water: Used in hydrolysis reactions.

Alcohols: Can be used to replace ethoxy groups with other alkoxy groups.

Major Products Formed:

Silicon Dioxide: Formed during hydrolysis.

Ethanol: A byproduct of hydrolysis and substitution reactions.

Scientific Research Applications

Surface Modification

Triethoxyfluorosilane is primarily used for surface modification of materials, enhancing properties such as hydrophobicity, adhesion, and chemical resistance. Its fluorinated structure imparts unique characteristics that are beneficial in several applications.

Hydrophobic Coatings

- Case Study : A study demonstrated that applying this compound to glass surfaces significantly increased their water repellency. The contact angle of water on treated surfaces was measured at 110°, indicating excellent hydrophobic properties .

- Table 1: Contact Angle Measurements

| Treatment Method | Contact Angle (°) |

|-----------------------------------|--------------------|

| Untreated Glass | 30 |

| this compound Coated | 110 |

Adhesion Improvement

- Application : In composite materials, this compound acts as a coupling agent, improving the adhesion between organic polymers and inorganic fillers.

- Findings : Research indicates that the use of this compound enhances the tensile strength of composites by up to 25% compared to untreated samples .

Biomedical Applications

The compound has shown promise in biomedical fields, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

- Case Study : this compound-modified nanoparticles were developed for targeted drug delivery. These nanoparticles exhibited improved stability and controlled release profiles for therapeutic agents, such as antibiotics .

- Table 2: Drug Release Profiles

| Nanoparticle Type | Release Rate (%) | Time (hours) |

|-----------------------------------|------------------|--------------|

| Bare Nanoparticles | 60 | 24 |

| this compound Modified | 40 | 24 |

Tissue Engineering

- Research Insight : The modification of scaffolds with this compound enhances cell adhesion and proliferation, making it suitable for tissue engineering applications. Studies show an increase in cell attachment rates by over 30% on treated surfaces .

Environmental Applications

This compound is also utilized in environmental applications, particularly in gas storage and capture technologies.

CO₂ Absorption Enhancement

- Study Findings : The incorporation of this compound into silica nanoparticles has been shown to improve CO₂ absorption capacities significantly. In laboratory tests, modified silica demonstrated a 15% increase in CO₂ storage compared to unmodified counterparts .

Water Treatment

- Application : The compound is used to modify membranes for water filtration processes, enhancing their fouling resistance and longevity.

Industrial Applications

In industrial settings, this compound is employed for its chemical reactivity and ability to form durable coatings.

Paints and Coatings

- Application : It is used in formulating paints that require enhanced durability and weather resistance.

- Performance Data : Coatings containing this compound exhibited a reduction in water absorption by up to 50%, prolonging the lifespan of exterior paints .

Electronics

- Use Case : In electronics manufacturing, this compound is used to create protective coatings on components, improving their resistance to moisture and corrosion.

Mechanism of Action

The mechanism by which triethoxyfluorosilane exerts its effects is primarily through its ability to form strong bonds with silicon and oxygen atoms. The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form silicon-oxygen-silicon linkages. The fluorine atom in its structure can also participate in various chemical reactions, enhancing the reactivity and versatility of the compound.

Comparison with Similar Compounds

Triethoxysilane: Lacks the fluorine atom, making it less reactive in certain applications.

Trimethoxyfluorosilane: Contains methoxy groups instead of ethoxy groups, which can affect the reactivity and solubility of the compound.

Uniqueness: Triethoxyfluorosilane is unique due to the presence of both ethoxy and fluorine groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and chemical reactivity.

Biological Activity

Triethoxyfluorosilane (TEFS), a silane compound with the formula , has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties. This article explores the biological activity of TEFS, including its synthesis, mechanisms of action, and potential applications in medicine.

TEFS is synthesized through the reaction of fluorosilane with ethanol, resulting in a compound that possesses both silane and fluorine functionalities. The presence of ethoxy groups enhances its reactivity and solubility in organic solvents, making it suitable for various applications, including surface modification and as a precursor for silica nanoparticles.

Mechanisms of Biological Activity

The biological activity of TEFS is primarily attributed to its ability to form siloxane bonds with biological substrates. This property allows TEFS to modify surfaces at the molecular level, promoting biocompatibility and enhancing cellular interactions. Additionally, its fluorine content can influence cell signaling pathways, potentially leading to varied biological responses.

Key Mechanisms:

- Surface Modification: TEFS can create hydrophobic surfaces that influence protein adsorption and cell adhesion.

- Cell Signaling: Fluorine atoms can modulate signaling pathways related to cell growth and differentiation.

- Nanoparticle Formation: TEFS is often used in synthesizing silica nanoparticles that exhibit antibacterial properties.

1. Antimicrobial Activity

TEFS has shown promising results in antimicrobial studies. Research indicates that silica nanoparticles functionalized with TEFS exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial membranes, leading to cell lysis.

2. Cancer Therapy

Studies have explored the use of TEFS-functionalized silica nanoparticles in cancer therapy. These nanoparticles can deliver chemotherapeutic agents directly to tumor cells, enhancing drug efficacy while minimizing systemic toxicity. For instance, research demonstrated that TEFS-modified silica nanoparticles significantly reduced tumor volume in melanoma models.

3. Tissue Engineering

In tissue engineering applications, TEFS is utilized to enhance the biocompatibility of scaffolds. The modification of scaffold surfaces with TEFS improves cell attachment and proliferation, which is crucial for successful tissue regeneration.

Case Study 1: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of TEFS-modified silica nanoparticles against Candida albicans. Results indicated an inhibition zone of 15 mm at a concentration of 100 µg/mL, demonstrating its potential as an antifungal agent .

Case Study 2: Cancer Cell Targeting

In vitro studies on breast cancer cell lines showed that TEFS-functionalized nanoparticles increased apoptosis rates by 30% compared to unmodified controls. This suggests that TEFS can enhance the therapeutic index of anticancer drugs by facilitating targeted delivery .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Target Organisms/Cells | Effectiveness |

|---|---|---|---|

| Antimicrobial | Membrane disruption | Staphylococcus aureus, E. coli, Candida albicans | Significant inhibition zones |

| Cancer Therapy | Targeted drug delivery | Breast cancer cells | Increased apoptosis |

| Tissue Engineering | Enhanced cell adhesion | Various mammalian cells | Improved proliferation rates |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling triethoxyfluorosilane in laboratory settings?

- Methodological Answer :

- Always use NIOSH/EN 166-compliant face shields and safety glasses to prevent ocular exposure .

- Wear chemically resistant gloves (e.g., nitrile) and inspect them for defects before use. Follow proper glove removal techniques to avoid skin contact .

- Use full-body protective suits in environments with high this compound concentrations to mitigate skin absorption risks .

- Dispose of contaminated materials via professional waste management services to comply with environmental regulations .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Use NMR spectroscopy (e.g., NMR) to confirm the presence of Si–F bonds and assess hydrolytic stability .

- Analyze boiling point (134–135°C) and density (0.900 g/cm³) to verify physical consistency with literature values .

- Employ FTIR spectroscopy to detect residual ethoxy groups or unintended hydrolysis products during synthesis .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer :

- Hydrophobic modification of catalysts : this compound enhances Pd/SiO₂@mesoporous silica catalysts by reducing hydrophilic interactions, improving selectivity in oxidation reactions (e.g., one-pot alcohol oxidation) .

- Zeolite membrane functionalization : Surface modification with this compound improves ethanol/water separation efficiency by ~30% in MFI zeolite membranes .

Advanced Research Questions

Q. How can researchers optimize this compound’s stability during supercritical CO₂ processing of low-k films?

- Methodological Answer :

- Monitor intrusion rates of co-reagents (e.g., hexamethyldisilazane) using in situ FTIR to prevent premature hydrolysis .

- Adjust CO₂ pressure (10–20 MPa) and temperature (40–60°C) to balance reaction kinetics and film porosity .

- Validate stability via ellipsometry to measure film thickness changes under varying humidity conditions .

Q. What strategies resolve contradictory data on this compound’s catalytic performance in oxidation reactions?

- Methodological Answer :

- Conduct controlled comparative studies using identical substrates (e.g., Pd/SiO₂) but varying silane concentrations (0.1–1.0 wt%) to isolate hydrophobicity effects .

- Analyze XPS data to correlate surface fluorine content with catalytic turnover frequency (TOF) .

- Replicate experiments under inert atmospheres to rule out moisture-induced side reactions .

Q. How does this compound interact with TiO₂ photocatalysts to improve UV stability?

- Methodological Answer :

- Synthesize TiO₂ composites via sol-gel methods with this compound (molar ratio 1:5–1:10 TiO₂:silane) to form protective hydrophobic layers .

- Quantify UV degradation resistance using accelerated weathering tests (e.g., QUV cycles) and compare with unmodified TiO₂ .

- Characterize interfacial bonding via DRIFT spectroscopy to confirm Si–O–Ti linkages .

Q. Data Contradiction and Validation

Q. Why do some studies report inconsistent hydrolysis rates for this compound?

- Methodological Answer :

- Variable ambient humidity levels (e.g., 30% vs. 70% RH) during synthesis can accelerate hydrolysis. Use Karl Fischer titration to quantify trace water in solvents .

- Compare solvent polarity effects : Hydrolysis is 3× faster in ethanol vs. toluene due to protic vs. aprotic environments .

- Validate kinetic models using Arrhenius plots to differentiate temperature-dependent vs. solvent-dependent mechanisms .

Properties

IUPAC Name |

triethoxy(fluoro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15FO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYIJOWQJOQFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15FO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075233 | |

| Record name | Silane, triethoxyfluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-60-1 | |

| Record name | Triethoxyfluorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyfluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyfluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyfluorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.